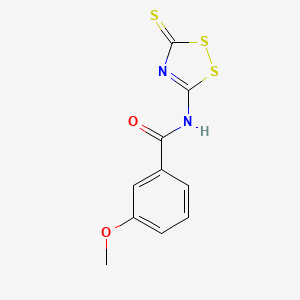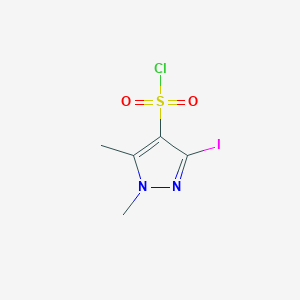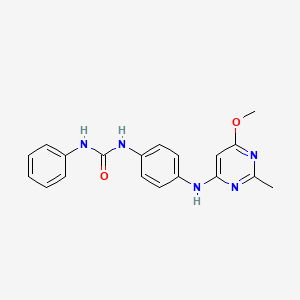
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MP-10 is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
Chemical Synthesis and Derivatives
A study by El-Sakka et al. (2014) highlights the synthesis of novel amino acid derivatives from a similar compound, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid. These derivatives include pyridazine and phenylhydrazone, obtained through reactions with various amines and exhibiting anti-microbial activities against different bacterial strains (El-Sakka, Soliman, & Abdullah, 2014).
Antiviral Properties
Hocková et al. (2003) explored 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, showing inhibitory activity against retroviruses in cell culture. These compounds have a structural resemblance to the chemical , suggesting potential antiviral properties (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Structural Analysis and Rearrangements
Brown and Lee (1970) conducted a study on methoxypyrimidines, closely related to the compound . They analyzed the thermal rearrangement properties and the resulting structural changes, which can be crucial for understanding the stability and reactivity of similar compounds (Brown & Lee, 1970).
Hydrogen-Bond Donors and Acceptors
Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine compounds, evaluating their hydrogen-bond donors and acceptors. This research offers insight into the potential intermolecular interactions of similar pyrimidine derivatives (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Environmental Impact
Sørensen, Ronen, and Aamand (2001) isolated a Sphingomonas sp. from soil that could metabolize phenylurea herbicides, including compounds structurally related to the one . This indicates potential environmental impacts and biodegradation pathways of similar compounds (Sørensen, Ronen, & Aamand, 2001).
Antimicrobial and Antiviral Activity
Yazdanbakhsh et al. (2012) synthesized new azo dyes from 4,6-dihydroxypyrimidine, which have structural similarities to the compound , and evaluated their antimicrobial activity. This research suggests potential antimicrobial applications for similar pyrimidine derivatives (Yazdanbakhsh, Yousefi, Mamaghani, Moradi, Rassa, Pouramir, & Bagheri, 2012).
特性
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-20-17(12-18(21-13)26-2)22-15-8-10-16(11-9-15)24-19(25)23-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,22)(H2,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMXSAVLJCMOTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)
![N-cyano-3-ethyl-N-[(4-methanesulfonyl-3-methoxyphenyl)methyl]aniline](/img/structure/B2379759.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2379760.png)
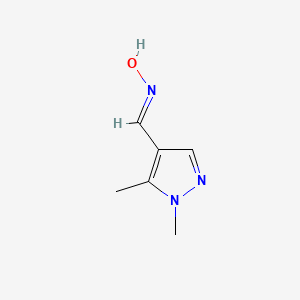
![3-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379764.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2379766.png)
![3-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2379768.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2379769.png)
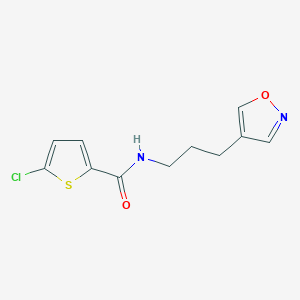
![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)
![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2379775.png)
